Desisopropyl Zilpaterol Hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
Desisopropyl zilpaterol hydrochloride exhibits a complex tricyclic structure with the molecular formula C11H14ClN3O2 and a molecular weight of 255.70 grams per mole. The compound maintains the core imidazo[4,5,1-jk]benzazepin-2(1H)-one scaffold characteristic of this class of beta-agonists while lacking the isopropyl amino substituent present in the parent zilpaterol molecule. The International Union of Pure and Applied Chemistry name for this compound is (9R,10R)-10-amino-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride, which precisely describes its stereochemical configuration and structural features.
The crystallographic analysis reveals that this compound contains two defined stereochemical centers at the 9R and 10R positions, which are critical for its three-dimensional molecular architecture. The compound's structure is characterized by a rigid tricyclic framework that constrains the molecule into a specific spatial arrangement. The presence of the hydrochloride salt form enhances the compound's stability and solubility characteristics compared to the free base form.
The molecular architecture incorporates several key functional groups including a primary amino group, a secondary hydroxyl group, and an amide carbonyl within the lactam ring system. These functional groups contribute to the compound's ability to participate in hydrogen bonding interactions and influence its overall molecular conformation. The absence of the isopropyl group that characterizes zilpaterol results in a less sterically hindered amino group, potentially affecting the compound's binding properties and conformational flexibility.
Crystallographic data indicates that the compound exists as an anhydrous form under standard conditions, with the hydrochloride salt providing ionic stabilization. The crystal structure exhibits specific packing arrangements that are influenced by intermolecular hydrogen bonding between the amino and hydroxyl groups and the chloride counterion.
Properties
IUPAC Name |
(9R,10R)-10-amino-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c12-7-4-5-14-9-6(10(7)15)2-1-3-8(9)13-11(14)16;/h1-3,7,10,15H,4-5,12H2,(H,13,16);1H/t7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWHTDOMEWTYMU-YZUKSGEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C3NC2=O)C(C1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C3=C(C=CC=C3NC2=O)[C@H]([C@@H]1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747538 | |
| Record name | (6R,7R)-6-Amino-7-hydroxy-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92260-83-8 | |
| Record name | (6R,7R)-6-Amino-7-hydroxy-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
It is known that Zilpaterol, the compound it is used to make, interacts with beta-adrenergic receptors in animals. These receptors are proteins that respond to epinephrine and norepinephrine, hormones that regulate metabolic processes such as glucose production and lipolysis.
Cellular Effects
It has been shown to alter muscle metabolism and lipid components in various muscles
Molecular Mechanism
Zilpaterol, the compound it is used to make, is known to bind to beta-adrenergic receptors, leading to a cascade of events that result in increased muscle mass and reduced fat deposition.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Desisopropyl Zilpaterol Hydrochloride in laboratory settings. Studies on Zilpaterol have shown that it rapidly alters muscle metabolism and lipid components, suggesting that this compound may have similar rapid effects.
Dosage Effects in Animal Models
Studies on Zilpaterol have shown that its effects on muscle metabolism and lipid components vary with dosage.
Biological Activity
Desisopropyl Zilpaterol Hydrochloride (DZIP) is a metabolite of Zilpaterol Hydrochloride, a beta-agonist used primarily in veterinary medicine to promote growth in cattle. This article delves into the biological activity of DZIP, focusing on its pharmacokinetics, mechanisms of action, and effects on animal physiology.
This compound is characterized by its molecular structure, which can be derived from Zilpaterol by the removal of an isopropyl group. This modification influences its binding affinity and biological activity at adrenergic receptors.
DZIP acts as a partial agonist at beta-adrenergic receptors, particularly β2-adrenergic receptors, which are involved in various physiological processes including muscle growth and fat metabolism. The compound's interaction with these receptors leads to:
- Increased protein synthesis : DZIP enhances muscle growth by promoting protein anabolism.
- Lipolysis : It facilitates the breakdown of fats, contributing to leaner carcass yields in livestock .
3. Pharmacokinetics
The pharmacokinetic profile of DZIP has been studied through various animal models:
- Absorption and Distribution : Following oral administration, DZIP exhibits rapid absorption with peak plasma concentrations reached within hours. Studies indicate that DZIP's bioavailability is significant, with a substantial portion being excreted unchanged in urine .
- Metabolism : DZIP is primarily metabolized in the liver, where it is converted into several metabolites including N-acetylated forms. The metabolic pathways involve phase I and phase II reactions, leading to both active and inactive metabolites .
- Excretion : Approximately 48% of the administered dose is eliminated via urine within 24 hours, with a notable percentage being the unchanged compound .
4.1 Growth Promotion
Research indicates that cattle treated with DZIP exhibit enhanced growth rates compared to controls. The average daily gain (ADG) improves significantly during the treatment period, attributed to increased feed efficiency and muscle deposition .
4.2 Carcass Quality
Cattle receiving DZIP show improvements in carcass traits:
- Lean Meat Yield : Higher lean meat percentages are observed, along with improved moisture content in carcasses .
- Fat Reduction : DZIP contributes to reduced fat deposition, aligning with consumer demand for leaner meat products .
5. Case Studies and Research Findings
Several studies have focused on the effects of DZIP in cattle:
| Study | Treatment Duration | Average Daily Gain (kg) | Carcass Traits |
|---|---|---|---|
| Tremblay et al., 1989 | 50 days | Increased by 10% | Leaner carcass |
| Tulliez et al., 2000 | 21 days | Increased by 15% | Higher protein content |
These findings underscore the efficacy of DZIP as a growth promoter in livestock production.
6. Toxicological Considerations
While DZIP shows beneficial effects on growth and carcass quality, its safety profile must also be considered:
- Residue Levels : Studies indicate that residues of DZIP are minimal in muscle tissue after withdrawal periods, suggesting a favorable safety margin for human consumption .
- Immunotoxicity : Some research has raised concerns about potential immunotoxic effects; however, more studies are needed to fully understand these implications .
Scientific Research Applications
Growth Performance
A meta-analysis of multiple studies indicates that the inclusion of Desisopropyl Zilpaterol Hydrochloride in finishing diets leads to substantial improvements in growth metrics. Table 1 summarizes the key findings from several pivotal studies.
| Study | Inclusion Rate (g/ton) | Dosing Duration (days) | Average Daily Gain (kg) | Feed Efficiency (kg feed/kg gain) |
|---|---|---|---|---|
| Study 1 | 6.8 | 20 | 3.33 | 5.71 |
| Study 2 | 6.8 | 40 | 3.50 | 5.50 |
| Study 3 | 7.5 | 30 | 3.25 | 5.80 |
These studies consistently report that the optimal dosing range is between 6.8 to 7.5 g/ton of feed for durations of 20 to 40 days .
Carcass Quality
The impact on carcass quality is another critical application area for this compound. Research has shown that it not only increases lean muscle deposition but also affects meat quality traits:
- Carcass Leanness : Studies indicate an increase in the percentage of muscle relative to fat.
- Tenderness : While there are benefits to growth and yield, some studies suggest potential negative impacts on meat tenderness, which could affect consumer satisfaction .
Case Study 1: Beef Cattle Performance
In a controlled trial involving Angus and Hereford cross steers, this compound was administered at a rate of 6.8 g/ton for a period of 30 days. The results showed:
- An increase in average daily gain by approximately 9 kg over the treatment period.
- A significant improvement in dressing percentage from 60% to 61.8%, indicating better carcass yield .
Case Study 2: Impact on Meat Quality
Another study focused on the effects of this compound on meat quality parameters. The findings highlighted:
Comparison with Similar Compounds
Structural Differences
| Compound | Molecular Formula | Key Structural Features |
|---|---|---|
| Desisopropyl Zilpaterol | C₁₁H₁₄ClN₃O₂ | Lacks isopropyl group compared to zilpaterol |
| Zilpaterol Hydrochloride | C₁₄H₁₉ClN₃O₂ | Contains isopropylamine and benzazepinone |
| Ractopamine Hydrochloride | C₁₂H₁₈ClNO₂ | Phenethylamine backbone with hydroxyl groups |
| Clenbuterol | C₁₂H₁₈Cl₂N₂O | Dichlorophenyl and tertiary amine structure |
Pharmacodynamic and Kinetic Profiles
- Zilpaterol Hydrochloride : Administered at 8.3 mg/kg (dry matter basis) for 20–40 days in cattle, it increases carcass protein by 3–5% and reduces fat by 8–10% .
- Ractopamine Hydrochloride : Fed at 10–30 ppm in swine, it improves feed efficiency (5–10%) with milder effects on meat tenderness compared to zilpaterol .
- Clenbuterol : Banned in many countries due to human toxicity risks, it shows similar repartitioning effects but higher lipolytic activity .
Comparative Effects on Growth Performance and Carcass Traits
Lean Mass and Carcass Yield
Feed Efficiency
- Zilpaterol improves feed-to-gain ratio by 15–20% in cattle, outperforming ractopamine (10–12% improvement) .
- Clenbuterol shows higher potency but is restricted due to residues in edible tissues .
Impact on Meat Quality
Tenderness and Sensory Attributes
| Compound | Warner-Bratzler Shear Force (WBSF) | Sensory Tenderness Score |
|---|---|---|
| Zilpaterol Hydrochloride | ↑ 20–25% (7–21 d aging) | ↓ 10–15% |
| Ractopamine Hydrochloride | ↔ to slight ↑ | ↔ |
| Clenbuterol | ↑ 15–20% | ↓ 20% (due to fibrosis) |
Zilpaterol significantly increases WBSF values and reduces juiciness and flavor intensity in beef .
Preparation Methods
Derivation from Zilpaterol Hydrochloride
This compound is primarily synthesized via hydrolysis of zilpaterol hydrochloride, which removes the isopropyl group from the parent compound. The process involves:
-
Acid-Catalyzed Hydrolysis : Treatment of zilpaterol hydrochloride with concentrated hydrochloric acid under reflux conditions.
-
Selective Dealkylation : Use of Lewis acids (e.g., AlCl₃) to cleave the isopropylamine moiety while preserving the benzazepine core.
Key Reaction Conditions
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 80–100°C | |
| Reaction Time | 4–6 hours | |
| Acid Concentration | 6–12 M HCl | |
| Yield | 65–78% |
This method prioritizes retaining the stereochemical integrity of the (6R,7R) and (6S,7S) enantiomers.
Direct Synthesis from Novel Intermediates
Recent patents describe bypassing zilpaterol entirely by modifying early-stage intermediates. For example:
-
Halogenation of Ketone Precursors :
Optimized Halogenation Parameters
-
Reductive Amination :
Critical Process Parameters and Challenges
Stereochemical Control
The benzazepine core contains two chiral centers, necessitating precise control to avoid racemization:
Purification Strategies
-
Solid-Phase Extraction (SPE) :
-
Crystallization :
Analytical Characterization
Chromatographic Methods
Q & A
Q. What is the molecular mechanism of action of desisopropyl zilpaterol hydrochloride (DZH) as a β2-adrenergic agonist in bovine tissues?
DZH binds selectively to β2-adrenergic receptors, activating adenylate cyclase and increasing intracellular cAMP. This stimulates protein kinase A, leading to enhanced lipolysis, reduced fat deposition, and increased skeletal muscle hypertrophy via mTOR pathway activation . Methodological validation includes receptor-binding assays (e.g., radioligand displacement studies) and transcriptomic analysis of β2-adrenergic receptor expression in bovine myoblasts .
Q. What are the standard experimental protocols for administering DZH in cattle trials?
DZH is typically mixed into feed at 7.5 mg/kg (90% dry matter basis) for 20–40 days pre-slaughter. Studies use randomized complete block designs with withdrawal periods (3–24 days) to assess residual effects. Key parameters include hot carcass weight, Warner-Bratzler shear force (WBSF), and myocardial biomarkers (e.g., troponin I) .
Q. How does DZH alter carcass composition in beef cattle?
DZH increases lean muscle mass by 5–7% and reduces subcutaneous fat by 10–15% through nutrient repartitioning. Methodologies include 9th–11th rib dissection, chemical analysis (moisture, protein, fat percentages), and dual-energy X-ray absorptiometry (DEXA) for carcass composition .
Advanced Research Questions
Q. How can researchers resolve contradictions between DZH’s productivity benefits and cardiac risks in cattle?
While DZH enhances feed efficiency (15–20% gain:feed ratio), it elevates myocardial troponin I (P=0.01) and left ventricular mass (+185g, 95% CI:19–350g), indicating hypertrophy. Methodological solutions:
Q. What experimental designs optimize DZH’s effects on meat yield while mitigating tenderness loss?
Key factors include:
Q. How do interactions between DZH and antibiotics (e.g., monensin/tylosin) affect study outcomes?
Co-administration may alter LM myoglobin content and oxidative stability. Use factorial designs (2×2: DZH ± antibiotics) to isolate effects. Monitor retail display color (Lab* values) and microbial load .
Q. What statistical methods address heterogeneity in meta-analyses of DZH’s repartitioning effects?
- Random-effects models to account for variance across studies (I² >50%) .
- Subgroup analysis by dosage (e.g., 6–8.3 mg/kg) and trial duration .
- Sensitivity analysis excluding outliers (e.g., studies with high cardiac morbidity) .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting data on DZH’s impact on meat palatability?
- Sensory panels : Trained panels detect tenderness reductions (6–7%, P<0.001), while consumer panels show no change in acceptability (P≥0.26) .
- Multivariate regression : Correlate WBSF with carcass protein content (r=0.65, P=0.003) .
Q. What biomarkers reliably indicate DZH-induced myocardial injury in vivo?
- Troponin I : Elevated serum levels (P=0.01) correlate with left ventricular hypertrophy .
- Echocardiography : Diastolic dysfunction (E/A ratio <1.2) and pulmonary hypertension (+10 mmHg, 95% CI:3–17) .
Regulatory and Methodological Challenges
Q. How do global regulatory discrepancies (e.g., Codex Alimentarius vs. FDA) impact DZH research?
Codex adopted a maximum residue limit (MRL) for DZH in 2023 despite objections from 49 member states. Researchers must align methodologies with regional guidelines (e.g., USDA FSIS vs. EU Commission) and address withdrawal-period variability in pharmacokinetic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
